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Compound of Interest
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Benzyl 3-hydroxy-3-

methylazepane-1-carboxylate

CAS No.: 1801454-25-0

Cat. No.: B1447275

Get Quote

Executive Summary: The Homologation Dilemma
In medicinal chemistry, the expansion of a saturated nitrogen heterocycle by a single

methylene unit—transforming a six-membered piperidine into a seven-membered azepane—is

a high-impact structural modification.[1][2] While piperidines are ubiquitous "privileged

structures" found in blockbuster drugs (e.g., Fentanyl, Donepezil), azepanes represent an

underutilized chemical space.[1]

This guide objectively compares these two scaffolds, focusing on how the ring expansion

influences conformational entropy, receptor binding affinity, and metabolic stability.[1]
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Feature
Piperidine (6-
membered)

Azepane (7-
membered)

Impact of
Expansion

Conformation
Rigid Chair (defined

energy minimum)

Flexible (Twist-

chair/Twist-boat)

Higher entropic

penalty upon binding;

requires constraints.

[1]

Lipophilicity Moderate (Baseline)
Higher (+1 CH₂ ≈ +0.5

LogP)

Increases membrane

permeability; potential

solubility risk.[1]

Basicity (pKa)
~11.2 (Secondary

amine)

~11.0 (Secondary

amine)

Negligible change in

ionization state at

physiological pH.[1]

Synthetic Ease
High (Vast commercial

library)

Moderate/Low

(Requires specific ring

expansion)

Azepanes offer

stronger IP

(Intellectual Property)

potential.[1]

Structural & Conformational Analysis
The biological divergence between piperidine and azepane stems primarily from their

conformational landscapes.[1]

Piperidine: Exists predominantly in a stable chair conformation.[1] Substituents at the C2-C6

positions have predictable axial/equatorial preferences, allowing for precise vector

positioning of pharmacophores.[1]

Azepane: Lacks a single dominant low-energy conformation.[1] It interconverts rapidly

between twist-chair and twist-boat forms.[1] This flexibility allows the ring to "mold" into

binding pockets that rigid piperidines cannot access, but it incurs a higher entropic cost (

) during ligand-receptor complexation.[1]

Visualization: Conformational Energy Landscape
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The following diagram illustrates the transition from the defined energy well of piperidine to the

fluxional landscape of azepane.
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Figure 1: Conformational thermodynamics of ring expansion. Piperidines offer pre-organized

vectors, while azepanes rely on induced fit mechanisms.[1]

Biological Activity Case Studies
Case Study A: Histamine H3 Receptor Antagonists
A direct SAR comparison of biphenyloxy-alkyl derivatives demonstrated that ring expansion

does not necessarily erode potency and can improve selectivity.[1]

Experimental Context: Researchers synthesized matched pairs of piperidine and azepane

analogs to target the hH3 receptor (critical for cognitive disorders).[1]

Data Summary:

Compound ID Core Scaffold hH3 Ki (nM) hH4 Selectivity
Functional
Activity

Cmpd 14 Piperidine 25 >600-fold Antagonist

Cmpd 16 Azepane 34 >600-fold Antagonist

Cmpd 13
Azepane

(optimized)
18 >600-fold Antagonist
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Insight: The azepane analog (Cmpd 13) achieved superior affinity (Ki = 18 nM) compared to

the piperidine series.[1][3] The 7-membered ring likely allowed the hydrophobic tail to adopt

a slightly different vector, optimizing interactions within the hydrophobic pocket of the GPCR

without disrupting the essential salt bridge.[1]

Case Study B: Monoamine Reuptake Inhibitors
(Nomifensine Analogs)
In the development of antidepressants, the selectivity profile between Norepinephrine (NET),

Dopamine (DAT), and Serotonin (SERT) transporters is critical.[1]

Observation: Replacing the piperidine ring of nomifensine with an azepane ring maintained

high affinity for NET and DAT but altered the SERT selectivity ratio.[1]

Metabolic Implication: The azepane analogs showed improved metabolic stability in human

liver microsomes (HLM) compared to specific piperidine counterparts, likely due to the steric

bulk of the 7-membered ring hindering access of P450 enzymes to vulnerable oxidation sites

on the alpha-carbons.[1]

Experimental Protocols
To validate the utility of an azepane scaffold versus a piperidine, two critical assays must be

performed: Microsomal Stability (to assess metabolic liability of the larger ring) and Competitive

Binding (to assess affinity).[1]

Protocol 1: Comparative Microsomal Metabolic Stability
Rationale: Azepanes are more lipophilic (higher LogP), which typically correlates with higher

intrinsic clearance (

).[1] However, steric hindrance can protect the ring.[1] This assay determines the net effect.

Materials:

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6PDH).[1]
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Test Compounds (Piperidine/Azepane pairs) at 1 µM final concentration.

LC-MS/MS for quantification.[1]

Workflow:

Pre-incubation: Mix 30 µL of HLM (final conc. 0.5 mg/mL) with phosphate buffer (100 mM,

pH 7.4) and test compound (1 µM). Incubate at 37°C for 5 mins.

Initiation: Add 15 µL of pre-warmed NADPH regenerating system to start the reaction.

Sampling: At time points

min, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal

standard (e.g., Tolbutamide).

Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

Calculation: Plot

vs. time. The slope

is the elimination rate constant.[1]

[1]

Protocol 2: Workflow Visualization
The following diagram outlines the logical flow for deciding between scaffolds based on assay

results.
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Figure 2: Decision tree for evaluating scaffold transition from piperidine to azepane.

Synthesis: Accessing the Azepane Scaffold
Unlike piperidines, azepanes are not easily accessible via simple hydrogenation of pyridines.[1]

[2] A robust, modern method for generating functionalized azepanes is the Photochemical

Dearomative Ring Expansion.[1]

Mechanism: Conversion of nitroarenes to azepanes.[2][4]

Key Steps:
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Photolysis: Blue light irradiation of ortho-substituted nitrobenzenes in the presence of a

reductant converts the nitro group into a singlet nitrene.[1]

Rearrangement: The nitrene inserts into the aromatic ring, expanding the carbon

framework from 6 to 7 members.[1][2][4]

Hydrogenation: Reduction of the resulting unsaturated azepine yields the saturated

azepane.[1]

Advantage: This allows the direct mapping of substitution patterns from commercially

available nitrobenzenes onto the complex azepane core, mimicking the substitution vectors

of known piperidine drugs.[1][2]

Conclusion & Recommendation
When to use Azepane over Piperidine:

IP Generation: To break out of crowded patent spaces dominated by piperidine scaffolds.

Hydrophobic Reach: When the binding pocket contains a distal hydrophobic region that the

shorter piperidine ring cannot reach effectively.[1]

Selectivity Modulation: When a rigid piperidine binds promiscuously; the distinct vectors of

an azepane can "tune out" off-target binding (e.g., hERG or subtypes).[1]

When to stick with Piperidine:

Fragment-Based Design: When low molecular weight and high ligand efficiency (LE) are

paramount.[1]

Synthetic Speed: When rapid library generation is required using standard reductive

amination chemistry.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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